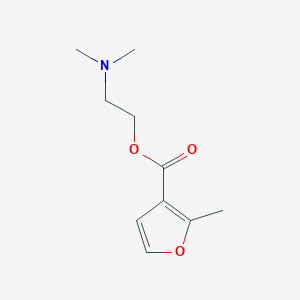
4-(sec-Butyl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(sec-Butyl)furan-2-carbaldehyde is an organic compound belonging to the furan family It features a furan ring substituted with a sec-butyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(sec-Butyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan is reacted with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 2-position of the furan ring . The sec-butyl group can be introduced via Friedel-Crafts alkylation using sec-butyl chloride and a Lewis acid catalyst such as AlCl3 (aluminum chloride).
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization are employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(sec-Butyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogenation using Br2 in the presence of a catalyst like FeBr3.
Major Products:
Oxidation: 4-(sec-Butyl)furan-2-carboxylic acid.
Reduction: 4-(sec-Butyl)furan-2-methanol.
Substitution: Various halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
4-(sec-Butyl)furan-2-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(sec-Butyl)furan-2-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amines and thiols. This reactivity is exploited in various chemical reactions and biological interactions. The furan ring also contributes to the compound’s reactivity, allowing for electrophilic substitution and other ring-based reactions .
Comparaison Avec Des Composés Similaires
Furfural (Furan-2-carbaldehyde): Similar structure but lacks the sec-butyl group.
Hydroxymethylfurfural (HMF): Contains a hydroxymethyl group instead of an aldehyde.
Uniqueness: 4-(sec-Butyl)furan-2-carbaldehyde is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and allows for the exploration of new chemical reactions and applications .
Propriétés
Formule moléculaire |
C9H12O2 |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
4-butan-2-ylfuran-2-carbaldehyde |
InChI |
InChI=1S/C9H12O2/c1-3-7(2)8-4-9(5-10)11-6-8/h4-7H,3H2,1-2H3 |
Clé InChI |
RLOGANLHEDRMSE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=COC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



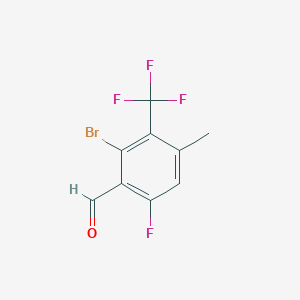
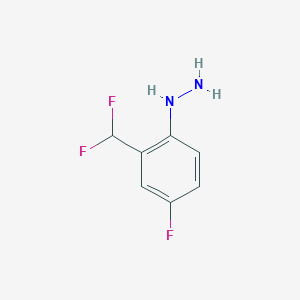
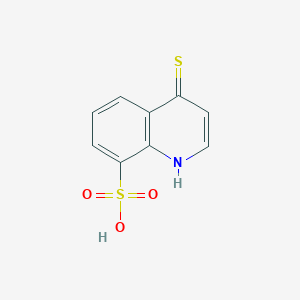
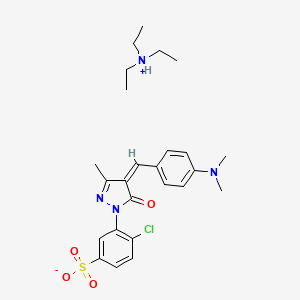
![2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole](/img/structure/B12875316.png)
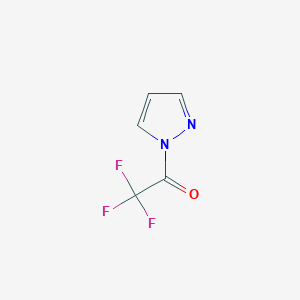
![Sodium 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate](/img/structure/B12875342.png)

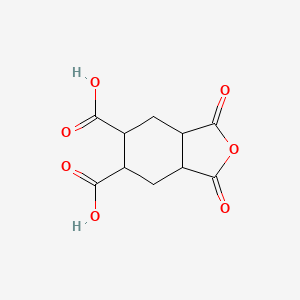
![tert-Butyl 5-cyano-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12875359.png)
![3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12875369.png)
